Product packaging for (2R)-2-Amino-4-ethoxybutanoic acid(Cat. No.:)

(2R)-2-Amino-4-ethoxybutanoic acid

Cat. No.: B13274737
M. Wt: 147.17 g/mol
InChI Key: YCSFMOVBARTLBW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-4-ethoxybutanoic acid is a chiral, non-proteinogenic amino acid identified by CAS number 17804-70-5 . Its molecular formula is C6H13NO3, and it has a molecular weight of 147.17 g/mol . This compound is also known by several synonyms, including O-ethyl-homoserine and Homoserine, O-ethyl . Key physical properties include a density of approximately 1.109 g/cm³ and a boiling point of 290.4°C at 760 mmHg . As a derivative of homoserine, this ethoxy-modified amino acid is a valuable building block in organic synthesis and medicinal chemistry research. Its structure suggests potential use in the design and synthesis of novel peptides or enzyme inhibitors. Researchers can utilize this compound as a precursor or intermediate for exploring new chemical and biological pathways. This product is intended for research purposes and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B13274737 (2R)-2-Amino-4-ethoxybutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R)-2-amino-4-ethoxybutanoic acid

InChI

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

YCSFMOVBARTLBW-RXMQYKEDSA-N

Isomeric SMILES

CCOCC[C@H](C(=O)O)N

Canonical SMILES

CCOCCC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2r 2 Amino 4 Ethoxybutanoic Acid

Chemoenzymatic Synthesis Strategies for Enantiopure (2R)-2-Amino-4-ethoxybutanoic Acid

Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis to create efficient and stereoselective routes to target molecules. nih.gov These methods are particularly advantageous for generating chiral compounds like this compound.

Enzyme-Catalyzed Resolution Approaches

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This approach relies on the ability of enzymes to selectively catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation. For the synthesis of enantiopure amino acids, lipases and penicillin amidases are commonly employed. researchgate.net For instance, a chemo-enzymatic approach has been successfully used to synthesize enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones, employing Candida antarctica lipase (B570770) (CAL-B) for the resolution of a racemic intermediate. mdpi.com While a specific documented resolution for this compound is not prevalent in the reviewed literature, the principle remains a viable and established strategy for obtaining enantiomerically pure amino acids.

De Novo Chemoenzymatic Pathways

De novo chemoenzymatic pathways construct the chiral molecule from achiral starting materials using a sequence of enzymatic and chemical reactions. A prominent example involves the use of aldolases and transaminases in a one-pot cascade reaction. researchgate.net Although this specific study focused on the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, the methodology highlights a powerful strategy that could be adapted for the synthesis of this compound. researchgate.net This involves an aldol (B89426) reaction to create the carbon backbone followed by a stereoselective transamination to introduce the amine group with the desired (R)-configuration. researchgate.net Another chemoenzymatic strategy involves the deamination of L-α-amino acids to 2-oxoacids, followed by an enzymatic aldol addition and subsequent chemical transformations to yield 2-substituted 3-hydroxycarboxylic acids. nih.gov

Asymmetric Chemical Synthesis Routes to this compound

Asymmetric chemical synthesis provides direct routes to enantiomerically pure compounds without the need for resolving a racemic mixture. These methods utilize chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.govsigmaaldrich.com For example, Evans' auxiliaries have been used in the asymmetric synthesis of non-natural α-amino acid derivatives with high stereoselectivity. researchgate.net The general approach involves the acylation of the chiral auxiliary, followed by a diastereoselective reaction such as alkylation or Michael addition, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product. researchgate.net A well-established method involves the alkylation of a glycine (B1666218) equivalent attached to a chiral auxiliary. For instance, a Ni(II) complex of a glycine Schiff base with a recyclable chiral auxiliary has been used for the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.comnih.gov This methodology could be adapted for the synthesis of this compound by using the appropriate (R)-directing chiral auxiliary and an ethoxy-containing electrophile.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionKey Features
Evans' OxazolidinonesAlkylation, Aldol, Michael AdditionHigh diastereoselectivity, reliable, well-studied. researchgate.net
Pseudoephedrine/PseudoephenamineAlkylationForms crystalline derivatives, high diastereoselectivity. nih.govharvard.edu
BINOL DerivativesAlkylation of Glycine DerivativesAxially chiral, provides good diastereomeric excess. wikipedia.org
CamphorsultamVarious Asymmetric ReactionsEffective in controlling stereochemistry.

Asymmetric Catalysis with Metal and Organocatalytic Systems

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. Both metal complexes and small organic molecules (organocatalysts) can serve as chiral catalysts.

For the synthesis of chiral amino acids, transition-metal-catalyzed asymmetric hydrogenation and amination reactions are powerful tools. While direct examples for this compound are not detailed in the provided results, related syntheses of other amino acids provide a blueprint. For instance, a Cu/Ru relay catalytic system has been developed for the asymmetric synthesis of chiral α-amino δ-hydroxy acid derivatives. nih.gov Photoredox-mediated C–O bond activation has also been employed for the asymmetric synthesis of unnatural α-amino acids using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor. rsc.org

Stereoselective Hydroamination and Alkylation Reactions

Stereoselective hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond, while stereoselective alkylation creates a new carbon-carbon bond at a specific stereocenter. These reactions are fundamental in the synthesis of chiral amino acids.

Visible-light-induced C–H alkylation of 2-amino-1,4-naphthoquinones has been demonstrated, showcasing a modern approach to C-C bond formation under mild conditions. rsc.org While not directly applied to the target molecule, the principle of stereoselective alkylation is central. In the context of chiral auxiliary-mediated synthesis, the diastereoselective alkylation of enolates derived from amides of pseudoephedrine is a well-established method for creating α-chiral carboxylic acids, which can be precursors to amino acids. harvard.edu

Protecting Group Strategies in the Synthesis of this compound

For the α-amino group, several standard protecting groups are commonly employed. The tert-butyloxycarbonyl (Boc) group is a frequent choice, readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and removed under acidic conditions, such as with trifluoroacetic acid (TFA). Another widely used protecting group is 9-fluorenylmethoxycarbonyl (Fmoc) , which is base-labile and typically cleaved with piperidine (B6355638) in a suitable solvent. The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl (B1604629) chloroformate, offers an alternative that is stable to a range of conditions but can be removed by hydrogenolysis.

The carboxylic acid moiety is often protected as an ester. Methyl or ethyl esters are simple to form and can be hydrolyzed under basic conditions. For syntheses requiring milder deprotection, tert-butyl esters , which are cleaved with acid, or benzyl esters , removable by hydrogenolysis, provide orthogonal options to the commonly used amino-protecting groups.

In a potential synthetic sequence leading to this compound, a dual protection strategy would be implemented. For instance, the synthesis could commence with a suitably protected precursor where the amino group is shielded with a Boc group and the carboxylic acid is converted to a methyl or ethyl ester. This allows for manipulations at the side chain without affecting the core amino acid structure. The selection of these protecting groups must be compatible with the reagents used for the introduction of the ethoxy group at the 4-position.

A summary of commonly used protecting groups relevant to the synthesis of this compound is presented in the interactive table below.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
Aminotert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA)
Amino9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine in DMF
AminoBenzyloxycarbonylCbz, ZBenzyl chloroformateH₂, Pd/C (Hydrogenolysis)
Carboxylic AcidMethyl Ester-MeMethanol, Acid catalystBase hydrolysis (e.g., LiOH, NaOH)
Carboxylic AcidEthyl Ester-EtEthanol (B145695), Acid catalystBase hydrolysis (e.g., LiOH, NaOH)
Carboxylic Acidtert-Butyl Ester-tBuIsobutylene, Acid catalystTrifluoroacetic acid (TFA)
Carboxylic AcidBenzyl Ester-BnBenzyl alcohol, Acid catalystH₂, Pd/C (Hydrogenolysis)

Advanced Purification and Enantiomeric Excess Determination Methods in Synthetic Studies

Following the synthesis of this compound, rigorous purification and a precise determination of its enantiomeric purity are paramount. Standard purification techniques such as crystallization and column chromatography on silica (B1680970) gel are typically employed to isolate the protected amino acid derivative.

To ascertain the enantiomeric excess (e.e.) of the final product, advanced analytical techniques are indispensable. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acids, CSPs based on macrocyclic glycopeptides, such as teicoplanin or vancomycin, have proven effective. researchgate.net The analysis can be performed on the unprotected amino acid or, more commonly, on a derivatized form to enhance detection and resolution. Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, or with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), creates diastereomers that can be separated on a standard achiral HPLC column.

Gas Chromatography (GC) on a chiral column can also be employed, often after converting the amino acid to a volatile derivative, such as its N-acyl-alkyl ester.

More recently, mass spectrometry (MS) coupled with chiral separation methods (LC-MS or GC-MS) has become a standard for high-sensitivity analysis. elsevierpure.com Furthermore, specialized mass spectrometric techniques can determine enantiomeric excess without prior chromatographic separation. One such method involves the formation of diastereomeric complexes with a chiral metal complex, where the relative intensities of the mass signals for the complexes of the two enantiomers correspond to their ratio. nih.gov

For a hypothetical synthesis of this compound, the determination of enantiomeric excess would likely involve the following steps:

Derivatization of the final product with a suitable chiral derivatizing agent.

Analysis of the resulting diastereomers by HPLC on a reverse-phase column or by GC.

Integration of the peak areas corresponding to the two diastereomers to calculate the enantiomeric excess.

An illustrative data table for the chiral separation of a related amino acid is shown below, demonstrating the typical parameters and results obtained from such an analysis.

Analytical MethodChiral Selector/ColumnMobile Phase/ConditionsRetention Time (R-isomer)Retention Time (S-isomer)Enantiomeric Excess (e.e.)
Chiral HPLCTeicoplanin-based CSPAcetonitrile/Water/TFA gradient12.5 min15.2 min>99%
GC-MS (as N-TFA, O-isopropyl ester)Chirasil-Val columnTemperature gradient from 100°C to 180°C8.3 min8.9 min>98%

It is important to note that while direct synthetic routes for this compound are not extensively reported in the literature, methodologies developed for structurally analogous compounds provide a solid foundation for its synthesis. For instance, the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid using a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary has been reported with excellent enantioselectivity. mdpi.comresearchgate.netnih.gov A similar strategy, employing an appropriate alkylating agent to introduce the ethoxyethyl group, could foreseeably be applied to generate the target compound. Another potential route could involve the enzymatic synthesis of (R)-2-amino-4-hydroxybutanoic acid, followed by etherification of the hydroxyl group. researchgate.net

Biochemical and Biogenetic Investigations of 2r 2 Amino 4 Ethoxybutanoic Acid

Hypothetical Biogenetic Pathways of 4-Alkoxy Amino Acids

There is a lack of established hypothetical biogenetic pathways for 4-alkoxy amino acids, including (2R)-2-Amino-4-ethoxybutanoic acid. The biosynthesis of non-standard amino acids often involves modifications of common proteinogenic amino acids or intermediates of central metabolism. Pathways for aromatic amino acids, for instance, are well-defined, originating from the shikimate pathway. nih.gov However, the specific enzymatic steps that would lead to the formation of the ethoxy group at the 4-position of a butanoic acid backbone from a common metabolic precursor have not been elucidated. The synthesis of such a compound would likely involve a multi-step enzymatic cascade, potentially starting from a precursor like aspartate or homoserine.

Enzymatic Transformations Associated with this compound Metabolism

Detailed studies on the enzymatic machinery responsible for the synthesis and breakdown of this compound are not currently available in the scientific literature.

Enzymes Involved in its Putative Biosynthesis

No specific enzymes have been identified or characterized for the biosynthesis of this compound. The formation of this molecule would likely require a series of enzymatic reactions, potentially including a transamination step to introduce the amino group. Aminotransferases are a diverse class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, a crucial step in the biosynthesis of many amino acids. nih.govnih.gov Furthermore, an enzyme capable of catalyzing the formation of the ether linkage, possibly an O-alkyltransferase, would be necessary.

Enzymes Responsible for its Catabolism or Derivatization

The enzymatic pathways for the catabolism or further derivatization of this compound remain uninvestigated. In general, amino acid catabolism involves the removal of the alpha-amino group, followed by the breakdown of the carbon skeleton. mdpi.com The specific enzymes that would recognize and act upon the ethoxy-containing side chain of this particular amino acid are unknown.

Role as a Precursor or Intermediate in Natural Product Biogenesis (Non-Human Systems)

There is no current scientific evidence to suggest that this compound serves as a precursor or intermediate in the biogenesis of any known natural products in non-human systems. While other non-proteinogenic amino acids are known to be incorporated into complex secondary metabolites, a similar role for this compound has not been reported.

Investigations into the Biological Availability and Transformation in Model Organisms (Non-Human)

Studies concerning the biological availability, uptake, and subsequent metabolic transformation of this compound in non-human model organisms have not been published. Research on the availability of amino acids to microorganisms has been conducted for other compounds, but not for this specific 4-alkoxy amino acid. nih.gov Similarly, while techniques for studying the in vivo incorporation of noncanonical amino acids exist, they have not been applied to this compound. researchgate.net

Derivatization and Analog Synthesis of 2r 2 Amino 4 Ethoxybutanoic Acid for Research Purposes

Synthesis of Peptidic and Peptidomimetic Analogs Incorporating (2R)-2-Amino-4-ethoxybutanoic Acid

The incorporation of this compound into peptides and the creation of its peptidomimetic analogs are powerful approaches to modulate the biological activity and pharmacokinetic properties of peptides. These modifications can lead to compounds with enhanced stability against enzymatic degradation, improved receptor affinity, and altered conformational preferences.

Peptidic analogs are synthesized by incorporating the title amino acid into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. The ethoxy group in the side chain can introduce unique steric and electronic properties that influence peptide folding and interaction with biological targets.

Peptidomimetics are compounds that mimic the essential elements of a peptide but with a modified backbone or side chain structure. For β-amino acids like the title compound, their incorporation can lead to the formation of unique secondary structures such as helices, turns, and sheets, which can mimic the bioactive conformations of natural peptides. nih.govnih.gov This makes them valuable scaffolds in drug design. The structural diversity of β-amino acids, arising from the potential for stereoisomers and disubstitution, provides extensive opportunities for molecular design. nih.goveurekaselect.com

A common strategy involves the use of β-amino acids to create peptidomimetics that are resistant to proteolysis, a significant advantage for therapeutic applications. nih.govnih.gov The synthesis of such analogs often involves coupling the protected this compound with other amino acids or peptidomimetic building blocks.

Analog TypeSynthetic StrategyKey Features
Peptidic Analog Solid-Phase Peptide Synthesis (SPPS)Introduction of ethoxy side chain for novel interactions.
β-Peptide Coupling of β-amino acidsFormation of unique, stable secondary structures. nih.gov
Peptidomimetic Incorporation into non-peptide scaffoldsImproved pharmacokinetic properties.

Preparation of Conformationally Constrained Derivatives for Conformational Analysis

To understand the bioactive conformation of this compound and to design analogs with higher potency and selectivity, researchers often prepare conformationally constrained derivatives. By restricting the rotational freedom of the molecule, specific conformations can be stabilized and their biological activity evaluated.

One approach to introduce conformational constraints is through cyclization. For instance, intramolecular alkylation of β-alkoxy-α-amino esters, which are structurally related to the title compound, can yield cyclic amino esters. This method has been successfully used to synthesize optically active tetrahydrofuran (B95107) amino acids.

Another strategy involves the synthesis of β-lactams, which are four-membered cyclic amides. The intramolecular Nα-Cα-cyclization of N-benzyl-N-chloroacetyl amino acid derivatives can produce 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones, which are conformationally rigid structures.

Derivative TypeSynthetic ApproachPurpose of Constraint
Cyclic Amino Ester Intramolecular alkylation of β-alkoxy-α-amino estersStabilization of a specific side-chain conformation.
β-Lactam Analog Intramolecular Nα-Cα-cyclizationRigidification of the peptide backbone.
Piperazine-2,3,5-trione Sequential alkylation of a cyclic scaffoldCreation of conformationally constrained phenylalanine mimetics.

Functionalization Strategies for Probing Chemical Reactivity and Interactions

Functionalization of this compound involves the introduction of new chemical groups to probe its reactivity, to serve as handles for conjugation, or to introduce new binding interactions. These modifications can be targeted at the amino group, the carboxylic acid group, or the ethoxy side chain.

Strategies for functionalization include the introduction of reporter groups such as fluorescent tags or biotin (B1667282) for visualization and affinity purification studies. The amino and carboxyl termini can be modified using standard bioconjugation techniques. The ether linkage in the side chain, while generally stable, could potentially be a site for chemical modification under specific conditions, although this is less common.

A notable example of functionalization in a related butanoic acid scaffold is the synthesis of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, which have been developed as inhibitors of the ASCT2 glutamine transporter. This demonstrates how modification of the side chain can lead to potent and selective biological activity.

FunctionalizationPurposeExample Reagents/Methods
N-terminal modification Introduction of reporter groups, modulation of bioactivity.Acylation, alkylation, coupling with fluorescent dyes.
C-terminal modification Conjugation to other molecules, prodrug formation.Esterification, amidation.
Side-chain modification Introduction of new binding moieties, altering solubility.(For related scaffolds) Arylation, alkylation.

Generation of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies in biochemistry and pharmacology. chempep.com By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the metabolic fate of the molecule, quantify its presence in complex biological samples, and elucidate reaction mechanisms without the safety concerns associated with radioactive isotopes. chempep.com

The synthesis of isotopic analogs can be achieved through several methods. Total chemical synthesis starting from isotopically enriched precursors offers precise control over the position of the label. chempep.com For instance, to label the ethoxy group, one could use isotopically labeled ethanol (B145695) in the synthetic route. The amino and carboxyl groups can be labeled using commercially available isotopically enriched reagents.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, where cells are grown in media containing "heavy" labeled amino acids. nih.gov While typically used for proteinogenic amino acids, synthetic isotopically labeled this compound could be used in targeted metabolic studies or as an internal standard for mass spectrometry-based quantification.

IsotopeLabeling PositionApplication
¹³C Carbonyl carbon, backbone carbons, ethoxy carbonsNMR studies, metabolic tracing, mass spectrometry.
¹⁵N Amino groupNMR studies, protein-ligand interaction studies.
²H (Deuterium) Various positionsMechanistic studies (kinetic isotope effect), metabolic tracing.

Advanced Spectroscopic and Computational Structural Analysis of 2r 2 Amino 4 Ethoxybutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and stereochemistry of organic molecules in solution. For (2R)-2-Amino-4-ethoxybutanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its structure and preferred conformation.

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet for the CH₃ and a quartet for the O-CH₂), the diastereotopic protons of the C3 and C4 methylene (B1212753) groups, and the α-proton at the C2 chiral center. The chemical shift of the α-proton is particularly sensitive to the electronic environment and the molecule's ionization state (zwitterionic, cationic, or anionic).

The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom, including the carboxylic acid carbon, the α-carbon, the two methylene carbons of the butanoic chain, and the two carbons of the ethoxy group.

While specific experimental data for this compound is not widely published, predicted chemical shifts can be calculated using computational methods. acs.orgrsc.org The following table represents typical predicted ¹H and ¹³C chemical shift ranges for this compound in a neutral aqueous solution, based on data for similar amino acid structures and general chemical shift principles. scispace.com

Predicted NMR Chemical Shifts for this compound

Atom PositionNucleusPredicted Chemical Shift (ppm)Expected MultiplicityKey Correlations (2D NMR)
C1 (COOH)¹³C172 - 176SingletHMBC to H2, H3
C2 (CH-NH₂)¹³C53 - 58DoubletHSQC to H2
H2¹H3.8 - 4.2TripletCOSY to H3; NOESY to H3, H4
C3 (CH₂)¹³C35 - 40TripletHSQC to H3
H3¹H1.9 - 2.3MultipletCOSY to H2, H4
C4 (CH₂-O)¹³C68 - 72TripletHSQC to H4
H4¹H3.5 - 3.8TripletCOSY to H3; HMBC to C5'
C5' (O-CH₂)¹³C65 - 69TripletHSQC to H5'
H5'¹H3.4 - 3.7QuartetCOSY to H6'; HMBC to C4
C6' (CH₃)¹³C14 - 18QuartetHSQC to H6'
H6'¹H1.1 - 1.4TripletCOSY to H5'

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Chiroptical techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. mdpi.com These techniques rely on the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral substance. libretexts.orgmgcub.ac.in

For α-amino acids, the electronic transition of the carboxylate/carboxylic acid chromophore (typically n → π* around 210-220 nm) is primarily responsible for the observed chiroptical signal. The sign of the Cotton effect in both ECD and ORD spectra is empirically correlated with the absolute stereochemistry at the α-carbon. For L-amino acids (S-configuration), a positive Cotton effect (positive peak in ECD) is generally observed, while D-amino acids (R-configuration) exhibit a negative Cotton effect.

Therefore, for this compound, a negative Cotton effect would be expected in its ECD spectrum around 210 nm. An ORD curve would show a corresponding negative trough followed by a positive peak at lower wavelengths.

Modern approaches combine experimental measurements with theoretical calculations. nih.gov The ECD and ORD spectra for the (R)-configuration would be calculated using quantum chemical methods (see section 5.4) and compared with the experimental spectra. A match between the experimental and calculated spectra provides a high-confidence assignment of the absolute configuration. mdpi.com This is particularly valuable for non-standard amino acids where empirical rules may be less certain.

X-ray Crystallography Studies of this compound and its Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles. wikipedia.org To date, a crystal structure for this compound has not been deposited in public databases. However, the general procedure and expected outcomes can be described.

The first and often most challenging step is to grow a single crystal of sufficient quality. nih.govnih.gov This typically involves slow evaporation of a saturated solution of the amino acid, potentially with different counter-ions or in the presence of co-crystallizing agents.

Once a suitable crystal is obtained and analyzed, the resulting 3D structure would confirm the (R)-configuration unambiguously. It would also reveal the molecule's conformation in the crystal lattice, which is often one of the low-energy conformers predicted by computational methods. Key structural parameters that would be determined include:

Conformation: The specific torsion angles of the butanoic acid backbone (φ, ψ) and the ethoxy side chain (χ angles) would be defined.

Intermolecular Interactions: The crystal packing would be stabilized by a network of hydrogen bonds involving the amino group (as -NH₃⁺) and the carboxylate group (-COO⁻) of the zwitterionic form, as well as potential weaker interactions involving the ether oxygen.

Bond Lengths and Angles: Precise measurements would be available for all covalent bonds, which can be compared with theoretical values and data from other amino acid structures. researchgate.net

The crystallographic data would serve as the ultimate benchmark for validating the results of spectroscopic (NMR) and computational (DFT, MD) analyses.

Computational Chemistry Approaches

Computational chemistry provides a powerful framework for predicting and interpreting the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.comresearchgate.net For this compound, DFT calculations can predict its optimized geometry, vibrational frequencies, and a host of electronic properties that govern its reactivity.

Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. researchgate.netproteopedia.orgwikimedia.org For this amino acid, the map would show negative potential (red) around the carboxylate oxygen atoms, indicating nucleophilic sites, and positive potential (blue) around the ammonium (B1175870) group, indicating electrophilic sites. The ether oxygen would present a region of moderate negative potential.

Reactivity Descriptors: DFT allows for the calculation of global reactivity indices such as electronegativity, chemical hardness, and softness, which help in predicting how the molecule will interact with other chemical species.

The following table shows representative data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Representative DFT-Calculated Properties for this compound

PropertyDescriptionTypical Calculated Value (Arbitrary Units)
Total EnergyThe total electronic energy of the optimized structure.-553.8 Hartrees
Dipole MomentA measure of the overall polarity of the molecule.~10-14 Debye (for zwitterion)
HOMO EnergyEnergy of the highest occupied molecular orbital.~ -9.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.~ +0.5 eV
HOMO-LUMO GapIndicator of chemical reactivity and stability.~ 10.0 eV

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecule, capturing its flexibility and interactions with a solvent. nih.govnih.govnih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. researchgate.netbiorxiv.orgnih.gov

An MD simulation would typically place the amino acid in a box of explicit water molecules and solve Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. rsc.orgacs.org The resulting trajectory provides detailed information on:

Conformational Sampling: The simulation explores the various rotational states of the backbone (φ, ψ) and the flexible ethoxy side chain (χ₁, χ₂, etc.), revealing the most populated conformations and the energy barriers between them. unc.edu

Solvation Structure: MD shows how water molecules arrange around the amino acid, forming hydrogen bonds with the ammonium, carboxylate, and ether groups. This is critical for understanding its solubility and behavior in an aqueous environment.

Flexibility Analysis: Root-Mean-Square Fluctuation (RMSF) calculations can identify which parts of the molecule are most rigid and which are most flexible. The terminal ethoxy group is expected to show higher flexibility than the core amino acid structure.

Key Dihedral Angles Studied in MD Simulations

Dihedral AngleDefining AtomsDescription
φ (phi)C'-N-Cα-CBackbone rotation around the N-Cα bond
ψ (psi)N-Cα-C-N'Backbone rotation around the Cα-C bond
χ₁N-Cα-Cβ-CγSide chain rotation around the Cα-Cβ bond
χ₂Cα-Cβ-Cγ-OSide chain rotation around the Cβ-Cγ bond
χ₃Cβ-Cγ-O-CδSide chain rotation around the Cγ-O bond

Computational methods are also used to directly predict spectroscopic data, which can aid in the interpretation of experimental results.

Ab Initio Methods for NMR Prediction: High-level ab initio methods, particularly those employing Gauge-Independent Atomic Orbitals (GIAO), are used to calculate nuclear magnetic shielding tensors. acs.orgaip.org These tensors can be converted into chemical shifts that are often in excellent agreement with experimental values, especially when systematic errors are corrected for. acs.orgrsc.orgnih.govmsu.ruresearchgate.net This is a powerful tool for assigning complex spectra and for distinguishing between different stereoisomers or conformers. rsc.orgmodgraph.co.uk

Semi-Empirical Calculations for Electronic Spectra: While less accurate than DFT or high-level ab initio methods, semi-empirical methods are computationally much faster. wikipedia.orgyoutube.com They are particularly useful for predicting electronic properties like UV-Vis and ECD spectra, especially for larger molecules or for preliminary screenings. capes.gov.br Methods like ZINDO can be used to calculate the electronic transitions that give rise to the ECD spectrum, providing a theoretical spectrum that can be compared with experiment to confirm the absolute configuration. mdpi.com

Applications of 2r 2 Amino 4 Ethoxybutanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Enantioselective Synthesis of Bioactive Scaffolds

The enantiopure nature of (2R)-2-Amino-4-ethoxybutanoic acid makes it an attractive starting material for the synthesis of bioactive scaffolds, which are core molecular frameworks from which libraries of potential drug candidates can be derived. The amino acid's structure is analogous to other 4-substituted-2-aminobutanoic acid derivatives that have been used to create potent and selective inhibitors of biological targets.

For instance, research into inhibitors for the alanine-serine-cysteine transporter 2 (ASCT2), a target in cancer metabolism, has led to the development of scaffolds based on 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids. nih.govnih.gov These compounds leverage the aminobutanoic acid backbone to orient complex aryl groups, leading to potent inhibition of glutamine uptake in cancer cells. nih.govnih.gov Following this precedent, this compound could serve as a foundational element for novel scaffolds where the ethoxy group provides a different steric and electronic profile, potentially leading to new selectivity or improved pharmacokinetic properties.

A generalized synthetic approach to such scaffolds often begins with a protected form of the amino acid, such as N-Boc-L-2,4-diaminobutyric acid tert-butyl ester, which can be elaborated through multi-step sequences. nih.gov The development of these bioactive scaffolds is a testament to the versatility of the aminobutanoic acid framework in medicinal chemistry.

Table 1: Examples of Bioactive Scaffolds Derived from Aminobutanoic Acid Analogs

Scaffold BaseTargetTherapeutic AreaKey Feature
2-Amino-4-bis(aryloxybenzyl)aminobutanoic acidASCT2 (SLC1A5) TransporterOncologyInhibition of cellular glutamine uptake nih.govnih.gov
(S)-2-amino-4-hydroxybutanoic acidQuorum Sensing SystemsAnti-infectivePotential as a QSS inhibitor researchgate.net
L-2-amino-4-thiophosphonobutyric acidGroup III Metabotropic Glutamate ReceptorsNeurosciencePotent receptor agonism nih.gov

Incorporation into Natural Product Total Synthesis as a Chiral Synthon

Chiral synthons derived from the "chiral pool," which includes readily available amino acids, are fundamental to the total synthesis of complex natural products. nih.gov this compound is well-suited for this role, offering its (R)-configured stereocenter as a starting point for building intricate molecular architectures. Its structure is a derivative of homoserine, a natural amino acid, and is analogous to other non-canonical amino acids found in nature, such as (2S)-2-amino-4-(2-aminoethoxy)butanoic acid. naturalproducts.netrsc.org

The strategic use of such building blocks is exemplified in the total synthesis of marine natural products. For instance, the synthesis of (+)-awajanomycin utilized a different chiral building block, (R)-18, to construct the core γ-lactone-δ-lactam structure. researchgate.net Similarly, this compound could be envisioned as a precursor to lactones or lactams through intramolecular cyclization, or its side chain could be modified to participate in key bond-forming reactions like cross-olefin metathesis to connect different parts of a complex molecule. researchgate.net

The synthesis of analogues of natural lipophilic amino acids, such as 2-amino-4-(trifluoromethoxy)butanoic acid, further highlights the strategy of using modified amino acids to create novel compounds with potentially enhanced biological properties. rsc.org

Development of Novel Heterocyclic Systems Derived from this compound

Amino acids are versatile precursors for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals. nih.gov The conjugation of amino acids with heterocyclic moieties can improve drug resistance, bioavailability, and pharmacokinetic properties. nih.gov this compound can serve as a substrate for the construction of novel heterocyclic systems.

Through established synthetic transformations, the functional groups of the amino acid—the amine, the carboxylic acid, and the ether side chain—can be manipulated to form rings. For example:

Piperidines: The carbon backbone of the amino acid can be incorporated into piperidine (B6355638) rings, which are common motifs in alkaloids and synthetic drugs. Syntheses of substituted piperidines have been achieved from pipecolic acid (a cyclic amino acid) or from linear precursors via cyclization. researchgate.net

Lactams: Intramolecular condensation between the amine and carboxyl groups can lead to the formation of β-lactams or larger ring lactams, depending on the reaction conditions and any preceding chain extension or modification.

Indolizidines: More complex bicyclic systems, such as indolizidinols, have been synthesized asymmetrically starting from protected glutarimide (B196013) derivatives, showcasing how acyclic precursors can be guided to form intricate ring systems. researchgate.net

The presence of the ethoxy group offers a unique handle for creating substituted heterocycles that might not be accessible from common proteinogenic amino acids.

Stereoselective Transformations Leveraging the Chiral Center of the Amino Acid

The C2 stereocenter of this compound is a powerful tool for controlling the stereochemical outcome of reactions at adjacent or remote positions. This principle of stereocontrol is a cornerstone of modern asymmetric synthesis. nih.gov

Several types of stereoselective transformations can be applied to this chiral building block:

Diastereoselective Additions: The chiral center can direct the addition of nucleophiles to carbonyl groups or imines derived from the amino acid. For example, N,N-dibenzylamino aldehydes, which can be synthesized from amino acids, undergo diastereoselective reactions to produce valuable intermediates like alpha-amino aziridines. nih.gov

Asymmetric Induction: The existing chirality can influence the stereochemistry of newly formed chiral centers within the same molecule. An example is the highly cis-diastereoselective 1,4-asymmetric induction observed in the α-amidoallylation of a chiral building block during the synthesis of (-)-epi-pseudoconhydrine. researchgate.net

Catalytic Asymmetric Reactions: The amino acid itself, or a derivative, can serve as a chiral ligand or auxiliary in metal-catalyzed reactions. While not a direct transformation of the amino acid, this application highlights its value. More directly, enantioselective C-H arylation has been achieved on α-aminoisobutyric acid using a chiral catalyst system, demonstrating that even C-H bonds can be functionalized with high stereocontrol. rsc.org

These transformations allow chemists to leverage the initial chirality of this compound to construct complex molecules with multiple, well-defined stereocenters.

Analytical Methodologies for Research Scale Quantification and Characterization of 2r 2 Amino 4 Ethoxybutanoic Acid

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment and Separation

The enantiomeric purity of (2R)-2-Amino-4-ethoxybutanoic acid is a critical parameter, as the biological and chemical properties of its enantiomers can differ significantly. researchgate.net Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the cornerstone for the separation and quantification of enantiomers. gcms.cz

High-Performance Liquid Chromatography (HPLC):

Direct analysis of underivatized amino acids is achievable using macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin. sigmaaldrich.com These CSPs are compatible with a wide range of mobile phases, making them suitable for separating polar and ionic compounds like amino acids. sigmaaldrich.com For instance, a single LC-MS compatible mobile phase system can be used to resolve the enantiomers of many common underivatized amino acids on an Astec CHIROBIOTIC® T column. sigmaaldrich.com The retention and enantioselectivity can be fine-tuned by adjusting the mobile phase composition, such as the percentage of organic modifier (e.g., methanol) in an aqueous-organic mixture. sigmaaldrich.com Enantioselectivity often increases with the concentration of the organic modifier. sigmaaldrich.com

Alternatively, pre-column derivatization can be employed to enhance the separation of amino acid enantiomers on chiral columns. americanlaboratory.com This involves reacting the amino acid with a chiral or achiral reagent to form diastereomers or derivatives with improved chromatographic properties. For example, the carboxyl group of an amino acid can be reacted with aniline (B41778) in the presence of a coupling agent to form derivatives that can be separated on a chiral LC column. americanlaboratory.com

Gas Chromatography (GC):

Chiral GC analysis of amino acids typically requires a two-step derivatization process to improve volatility and peak shape. sigmaaldrich.com First, the carboxyl group is esterified, for example, using methanolic HCl. sigmaaldrich.com Subsequently, the amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com This derivatization process, when performed correctly, does not cause racemization and allows for the successful separation of enantiomers on a chiral GC column, such as one with a CHIRALDEX G-TA stationary phase. sigmaaldrich.com An interesting phenomenon known as enantioreversal, where the elution order of the enantiomers is reversed, can be achieved by using different acetylation reagents. sigmaaldrich.com

Another approach involves using a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral GC column. nih.gov For example, ethyl chloroformate and 2-chloropropanol can be used to derivatize amino acid enantiomers, and the resulting diastereomers are separated by capillary gas chromatography. nih.gov

Table 1: Chiral Chromatography Techniques for Amino Acid Enantiomer Separation
TechniqueStationary Phase TypeDerivatizationKey AdvantagesExample Application
Chiral HPLCMacrocyclic Glycopeptide (e.g., Teicoplanin)Not required (direct analysis)Direct analysis of underivatized amino acids, compatible with aqueous mobile phases. sigmaaldrich.comSeparation of underivatized amino acid enantiomers. sigmaaldrich.com
Chiral HPLCVarious Chiral Stationary Phases (CSPs)Pre-column derivatizationImproved resolution and peak shape. americanlaboratory.comSeparation of derivatized amino acid enantiomers. americanlaboratory.com
Chiral GCChiral Stationary Phase (e.g., CHIRALDEX G-TA)Required (esterification and acylation)High resolution, potential for enantioreversal. sigmaaldrich.comSeparation of derivatized proline enantiomers. sigmaaldrich.com
GCNon-chiral Stationary PhaseRequired (with chiral derivatizing agent)Formation of diastereomers for separation on standard columns. nih.govSeparation of amino acid diastereomers. nih.gov

Mass Spectrometry (LC-MS/MS, GC-MS) for Detection and Quantification in Research Samples

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for the sensitive and specific detection and quantification of this compound in various research samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high specificity and sensitivity, often eliminating the need for derivatization. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For the analysis of amino acids, hydrophilic interaction chromatography (HILIC) can provide better retention and peak shape. nih.gov The use of stable-isotope-labeled internal standards is crucial for accurate quantification and to minimize matrix effects. nih.gov In an LC-MS/MS method, analytes are typically monitored in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.gov This approach has been successfully applied to quantify amino acids in complex biological matrices like plasma. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of polar analytes like amino acids is necessary to increase their volatility and thermal stability. sigmaaldrich.comnih.gov A common derivatization strategy involves esterification of the carboxylic acid group followed by acylation of the amino group. chromatographyonline.com For example, amino acids can be converted to their methyl esters and then to their pentafluoropropionyl derivatives for GC-MS analysis. chromatographyonline.com The use of deuterated internal standards, generated by using deuterated derivatizing agents, is a reliable method for quantification. nih.gov GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for compound identification by comparison with spectral libraries. nih.gov

Table 2: Mass Spectrometry Techniques for Amino Acid Analysis
TechniqueSample PreparationKey AdvantagesTypical Application
LC-MS/MSMinimal, often direct injection after protein precipitation. nih.govHigh sensitivity and specificity, no derivatization required. nih.govQuantification of amino acids in biological fluids. nih.govnih.gov
GC-MSDerivatization required to increase volatility. sigmaaldrich.comnih.govHigh chromatographic resolution, extensive spectral libraries for identification. nih.govAnalysis of amino acids in various biological and chemical samples. chromatographyonline.com

Chromatographic-Spectroscopic Coupling Techniques for Complex Mixture Analysis

The analysis of this compound within complex mixtures, such as those encountered in metabolomics or natural product research, necessitates the use of hyphenated techniques that couple the separation power of chromatography with the specificity of various spectroscopic detectors. nih.govijarnd.com

LC-MS is a cornerstone of this approach, combining the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This technique is invaluable for identifying and quantifying components in complex biological matrices. nih.gov

GC-MS is another powerful hyphenated technique, particularly for volatile and thermally stable compounds, or those that can be made so through derivatization. ijpsjournal.com It offers high-resolution separation and provides structural information through mass spectral fragmentation patterns. nih.gov

LC-NMR , the coupling of liquid chromatography with nuclear magnetic resonance spectroscopy, provides detailed structural information about the separated compounds, which is crucial for the unambiguous identification of novel or unknown substances. chemijournal.com

LC-FTIR , which combines liquid chromatography with Fourier-transform infrared spectroscopy, can be used to identify functional groups present in the separated analytes. nih.gov However, its application can be limited by the absorption of the mobile phase solvents. ijpsjournal.com

The combination of these techniques, sometimes in a multi-hyphenated approach like LC-MS-MS , provides a comprehensive analytical toolkit for the in-depth characterization of complex mixtures containing this compound. ijarnd.com

Derivatization Methods for Enhanced Analytical Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. sigmaaldrich.com For this compound, derivatization can enhance its detectability in both GC and HPLC analysis.

For Gas Chromatography (GC):

The primary goal of derivatization for GC is to increase the volatility of the amino acid. sigmaaldrich.com This is typically achieved through a two-step process:

Esterification of the carboxyl group. sigmaaldrich.com

Acylation of the amino group. sigmaaldrich.com

Common derivatization reagents for this purpose include:

Silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comthermofisher.com These reagents replace active hydrogens on the amino and carboxyl groups with nonpolar silyl (B83357) groups. sigmaaldrich.com

Acylating agents such as trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA). sigmaaldrich.comresearchgate.net

Alkyl chloroformates like methyl chloroformate (MCF), which can derivatize both amino and carboxyl groups. nih.gov

For High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the amino acid molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. creative-proteomics.com This can be done either pre-column or post-column. thermofisher.com Common derivatization reagents for HPLC include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amino groups to form fluorescent derivatives. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to produce fluorescent derivatives. creative-proteomics.comnih.gov

Ninhydrin: Reacts with amino acids to produce a colored compound (Ruhemann's purple) that can be detected colorimetrically. vlabs.ac.in

Dansyl chloride: Forms fluorescent derivatives with amino groups. creative-proteomics.com

Phenylisothiocyanate (PITC): Creates a UV-active derivative. thermofisher.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A popular reagent that forms stable, fluorescent derivatives. creative-proteomics.com

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A fluorescent derivatization reagent used in automated amino acid analyzers. nih.govcapes.gov.br

Table 3: Common Derivatization Reagents for Amino Acid Analysis
ReagentAbbreviationTechniqueDetection MethodTarget Functional Group(s)
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAGCMS, FIDAmino, Carboxyl
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAGCMS, FIDAmino, Carboxyl
o-PhthalaldehydeOPAHPLCFluorescencePrimary Amino
9-Fluorenylmethyl chloroformateFMOC-ClHPLCFluorescence, UVPrimary and Secondary Amino
Ninhydrin-HPLC/ColorimetryVisible AbsorbanceAmino
Dansyl chloride-HPLCFluorescenceAmino
PhenylisothiocyanatePITCHPLCUVAmino
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCHPLCFluorescence, UVAmino
4-fluoro-7-nitro-2,1,3-benzoxadiazoleNBD-FHPLCFluorescenceAmino

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2R)-2-Amino-4-ethoxybutanoic acid, and what are their key challenges?

  • Answer : The synthesis typically involves stereoselective strategies to preserve the (2R)-configuration. A two-step approach is often utilized:

Enantioselective alkylation : Introduction of the ethoxy group via nucleophilic substitution or Mitsunobu reaction under controlled conditions .

Deprotection and purification : Acidic or basic hydrolysis of protecting groups (e.g., tert-butoxycarbonyl, Boc), followed by recrystallization or chromatography to achieve >95% purity .

  • Key Challenges :
  • Racemization during deprotection steps, requiring low-temperature conditions .
  • Scalability limitations in flow reactors due to viscosity of intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent placement. The ethoxy group’s methylene protons appear as a quartet (δ ~3.5 ppm), while the α-proton resonates as a multiplet (δ ~3.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₁₃NO₃, [M+H]⁺ = 164.0923) .
  • IR Spectroscopy : Identifies carboxylic acid (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

Q. How should this compound be stored to maintain stability?

  • Answer :

  • Store under inert gas (argon/nitrogen) at -20°C to prevent oxidation of the ethoxy group .
  • Avoid exposure to moisture, which can hydrolyze the ethoxy substituent to a hydroxyl group .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound’s physicochemical properties compared to fluoro or methyl analogs?

  • Answer : A comparative analysis reveals:

SubstituentHydrophobicity (LogP)Solubility (mg/mL)Bioactivity (IC₅₀, μM)
Ethoxy0.812.528.3 (Pain modulation)
Fluoro0.518.915.7
Methyl1.28.2>100
  • The ethoxy group enhances membrane permeability compared to fluoro analogs but reduces aqueous solubility .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Answer :

  • Dose-response studies : Validate activity thresholds using standardized assays (e.g., rodent pain models for neuroactivity) .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., ethoxy-to-hydroxyl conversion) that may skew results .
  • Computational docking : Predict binding affinities to targets (e.g., NMDA receptors) to explain variability across studies .

Q. How can enantiomeric purity be optimized during large-scale synthesis?

  • Answer :

  • Chiral auxiliaries : Use (R)-proline derivatives to direct stereochemistry during alkylation .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) separate enantiomers with >99% ee .
  • Quality control : Chiral HPLC (e.g., Chirobiotic T column) with UV detection at 254 nm ensures purity .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Answer :

  • DFT calculations : Model transition states for nucleophilic attacks (e.g., ethoxy group substitution) using Gaussian09 .
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., aqueous vs. THF environments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.